1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is a chemical compound that belongs to the class of azepinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a hexahydro-azepine ring fused to an indole moiety, which is further complexed with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclic amines in the presence of catalysts. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally starts with the preparation of intermediate compounds, followed by cyclization and purification steps. Advanced techniques like chromatography and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and cancers.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
- Benzofuro[3,2-b]indole
- Diindole-2-carboxylate
Uniqueness
1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .
Properties
CAS No. |
15923-41-8 |
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Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11;/h1-4,13-14H,5-8H2;1H |
InChI Key |
HXOZQAKABJEVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C3=CC=CC=C3[NH2+]2.[Cl-] |
Origin of Product |
United States |
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